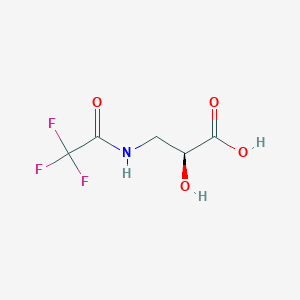![molecular formula C19H32BNO5Si B8537993 tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane](/img/structure/B8537993.png)
tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane is a complex organic compound that features a combination of tert-butyl, dimethyl, nitro, and dioxaborolan groups. This compound is of significant interest in the fields of organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Dioxaborolan Group: The dioxaborolan group can be introduced through a reaction between a boronic acid derivative and pinacol in the presence of a catalyst.
Silane Introduction: The tert-butyl(dimethyl)silane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with an alkene or alkyne in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrosilylation: The silane group can undergo hydrosilylation reactions with alkenes or alkynes to form silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate)
Hydrosilylation: Platinum catalyst, alkenes or alkynes
Major Products Formed
Reduction: Formation of amine derivatives
Substitution: Formation of biaryl or vinyl-aryl compounds
Hydrosilylation: Formation of silicon-carbon bonded products
Wissenschaftliche Forschungsanwendungen
tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the dioxaborolan group can engage in cross-coupling reactions, and the silane group can form silicon-carbon bonds through hydrosilylation. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing the compound to be used in the synthesis of a wide range of products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure due to the presence of the dioxaborolan group.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Shares the dioxaborolan group and tert-butyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains the dioxaborolan group and an aromatic ring.
Uniqueness
tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane is unique due to the combination of functional groups it possesses, which allows it to participate in a diverse range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C19H32BNO5Si |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane |
InChI |
InChI=1S/C19H32BNO5Si/c1-17(2,3)27(8,9)24-13-14-10-15(12-16(11-14)21(22)23)20-25-18(4,5)19(6,7)26-20/h10-12H,13H2,1-9H3 |
InChI-Schlüssel |
NIKUPZOXJATGFI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Methyl-4-p-tolyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8537917.png)







![5-Nitrobenzo[d]isoxazole-3,6-diol](/img/structure/B8537968.png)




